molecular formula C17H13NOS2 B5215358 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5215358
M. Wt: 311.4 g/mol
InChI Key: DZLRKAUAAYPGIG-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This compound has been extensively studied for its biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways in cells. For instance, this compound has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines. Additionally, 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the AMPK signaling pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one have been investigated in various in vitro and in vivo studies. This compound has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. Additionally, this compound has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent biological activity. This compound has been shown to exhibit significant anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for drug development. Moreover, the synthesis of this compound is relatively simple and can be achieved using readily available starting materials.
One of the limitations of using 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Although this compound has been shown to exhibit potent biological activity, its toxicity profile has not been fully characterized. Therefore, further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for the research on 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the molecular targets of this compound and its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and toxicity of this compound in animal models. Moreover, the potential applications of this compound in other therapeutic areas, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Finally, the development of analogs and derivatives of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one with improved potency and selectivity is an exciting area of future research.

Synthesis Methods

The synthesis of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be achieved by the reaction of 2-naphthylidene hydrazinecarbothioamide with allyl isothiocyanate in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate compound 2-allylthio-1,3-thiazolidin-4-one, which is subsequently treated with chloroacetyl chloride to yield the final product. The synthesis of this compound has been reported in several studies, and the purity of the compound can be confirmed by various analytical techniques such as NMR and mass spectroscopy.

Scientific Research Applications

The therapeutic potential of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively investigated in various scientific studies. This compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has shown anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit anti-diabetic activity by increasing insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

(5E)-5-(naphthalen-2-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS2/c1-2-9-18-16(19)15(21-17(18)20)11-12-7-8-13-5-3-4-6-14(13)10-12/h2-8,10-11H,1,9H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLRKAUAAYPGIG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC3=CC=CC=C3C=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC3=CC=CC=C3C=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(naphthalen-2-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.